molecular formula C8H6Cl2O2S B1334662 2-(2,3-Dichlorophenylthio)Acetic Acid CAS No. 6390-19-8

2-(2,3-Dichlorophenylthio)Acetic Acid

Cat. No.: B1334662
CAS No.: 6390-19-8
M. Wt: 237.1 g/mol
InChI Key: NEXGUAUTGPGLCE-UHFFFAOYSA-N
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Description

2-(2,3-Dichlorophenylthio)Acetic Acid is a sulfur-containing acetic acid derivative with a dichlorophenylthio group at the second carbon position. Its molecular formula is C₈H₆Cl₂O₂S, and it belongs to a class of organosulfur compounds characterized by a thioether (-S-) linkage between the phenyl ring and the acetic acid backbone. The compound’s structure features two chlorine atoms at the 2- and 3-positions of the phenyl ring, which influence its electronic and steric properties.

The compound is likely synthesized via nucleophilic substitution, where a 2,3-dichlorothiophenolate reacts with chloroacetic acid derivatives. Applications include its use in pharmaceutical and agrochemical research, though specific biological data are absent in the provided evidence .

Properties

IUPAC Name

2-(2,3-dichlorophenyl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2S/c9-5-2-1-3-6(8(5)10)13-4-7(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXGUAUTGPGLCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384209
Record name [(2,3-Dichlorophenyl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6390-19-8
Record name [(2,3-Dichlorophenyl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dichlorophenylthio)Acetic Acid typically involves the reaction of 2,3-dichlorothiophenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 2,3-dichlorothiophenol attacks the carbon atom of chloroacetic acid, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of 2-(2,3-Dichlorophenylthio)Acetic Acid may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include sodium hydroxide as a base and solvents such as ethanol or water to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 2-(2,3-Dichlorophenylthio)Acetic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol, thioether derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,3-Dichlorophenylthio)Acetic Acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2,3-Dichlorophenylthio)Acetic Acid involves its interaction with specific molecular targets, leading to various biochemical effects. The compound may inhibit certain enzymes or disrupt cellular processes, resulting in its observed biological activities. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition.

Comparison with Similar Compounds

Dichlorophenylacetic Acids

Replacing the thioether (-S-) with a methylene (-CH₂-) group alters hydrophobicity and hydrogen-bonding capacity:

Compound Name CAS RN Molecular Formula Key Differences
2-(3,5-Dichlorophenyl)Acetic Acid 51719-65-4 C₈H₆Cl₂O₂ Higher polarity (no sulfur); used in pesticide synthesis
2-(2-Chloro-3,4-dimethoxyphenyl)Acetic Acid Not specified C₁₀H₁₁ClO₄ Methoxy groups increase solubility; research applications in drug discovery
  • Lipophilicity: The thioether group in 2-(2,3-Dichlorophenylthio)Acetic Acid increases lipophilicity (logP ~2.5–3.0 estimated) compared to non-thio analogs (logP ~1.5–2.0).
  • Reactivity : Thioethers are prone to oxidation to sulfoxides/sulfones, unlike methylene-linked analogs .

Functionalized Derivatives

Methylamino-Substituted Analog

  • Structural Impact: The amino group introduces hydrogen-bonding capability, enhancing solubility in polar solvents.
  • Collision Cross Section : Predicted CCS for [M+H]⁺ = 145.4 Ų, identical to the 3,4-dichlorophenylthio isomer .

Biological Activity

2-(2,3-Dichlorophenylthio)Acetic Acid (CAS No. 6390-19-8) is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a dichlorophenylthio group attached to an acetic acid moiety, contributing to its unique chemical properties. Its molecular formula is C9H8Cl2O2S, and it has a molecular weight of 233.13 g/mol.

The biological activity of 2-(2,3-Dichlorophenylthio)Acetic Acid is attributed to its interaction with various molecular targets:

  • Receptor Binding : Similar compounds have shown high affinity for multiple receptors, influencing cellular processes such as inflammation and pain signaling.
  • Biochemical Pathways : It may modulate pathways related to oxidative stress and inflammatory responses, which are critical in various disease states .

Pharmacological Activities

Research indicates that 2-(2,3-Dichlorophenylthio)Acetic Acid exhibits several pharmacological activities:

  • Anti-inflammatory Effects : The compound has demonstrated significant anti-inflammatory properties in various animal models. For instance, in carrageenan-induced inflammation tests, it effectively reduced swelling and pain .
  • Analgesic Activity : In studies utilizing the acetic acid-induced writhing test on mice, the compound showed marked analgesic effects, with dosages leading to substantial inhibition of pain responses .
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against certain bacterial strains, although further research is needed to elucidate its efficacy against specific pathogens .

Experimental Findings

A series of experiments were conducted to evaluate the biological activities of 2-(2,3-Dichlorophenylthio)Acetic Acid. Below is a summary of key findings:

Study Type Dosage (mg/kg) Effect Observed % Inhibition
Anti-inflammatory (Carrageenan)150Reduced paw edema46.51
Analgesic (Acetic Acid Writhing)150Number of writhes reduced48.71
Analgesic (Acetic Acid Writhing)300Further reduction in writhes74.35

These results indicate that both anti-inflammatory and analgesic effects are dose-dependent.

Case Studies

  • Inflammation Model : In a study assessing the anti-inflammatory effects of various compounds, 2-(2,3-Dichlorophenylthio)Acetic Acid was included among other tested substances. It exhibited notable efficacy in reducing inflammation markers compared to controls .
  • Pain Management Research : Another study focused on the analgesic properties of the compound using the acetic acid-induced writhing model in mice. Results indicated that higher doses significantly reduced pain responses compared to standard analgesics like morphine.

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